N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-hydroxypropyl)ethanediamide
Overview
Description
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-hydroxypropyl)ethanediamide is a complex organic compound featuring a benzodioxole ring, a hydroxypropyl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-hydroxypropyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using 2-chloropropanol.
Formation of the Ethanediamide Backbone: The final step involves the coupling of the benzodioxole derivative with an ethanediamide precursor under amide bond-forming conditions, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide bonds can be reduced to amines under strong reducing conditions.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Electrophiles like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-hydroxypropyl)ethanediamide has several research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the ethanediamide backbone can facilitate binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains the benzodioxole ring but has a different functional group attached.
Uniqueness
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-hydroxypropyl)ethanediamide is unique due to its combination of a benzodioxole ring, hydroxypropyl group, and ethanediamide backbone, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxypropyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-8(16)5-14-12(17)13(18)15-6-9-2-3-10-11(4-9)20-7-19-10/h2-4,8,16H,5-7H2,1H3,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJYDFZPWGEJCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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